2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Overview
Description
“2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also contains a chloromethyl group (-CH2Cl) and a propyl group (-CH2CH2CH3) attached to the thiadiazole ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, chloromethyl groups are often introduced into molecules through chloromethylation reactions. For example, chloromethylation of aromatic compounds is commonly performed using chloromethyl methyl ether and a Lewis acid catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound more polar, while the propyl group might increase its hydrophobicity .Scientific Research Applications
Corrosion Inhibition
A significant application of 1,3,4-thiadiazole derivatives, including structures similar to 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals, such as mild steel, from corrosion, particularly in acidic environments. For instance, 2,5-disubstituted 1,3,4-thiadiazoles were investigated as corrosion inhibitors of mild steel in 1 M HCl solution, demonstrating good inhibition properties through a mechanism that involves the adsorption of these molecules on the metal surface. This interaction was further explored through AC impedance techniques and theoretical approaches, including Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR) models, to understand the correlation between molecular structure and inhibition efficiency (Bentiss et al., 2007).
Antimicrobial and Antifungal Activities
Another notable application of thiadiazole derivatives is their potential use as antimicrobial and antifungal agents. For example, 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) were synthesized and tested for their fungicidal activity against Rhizoctonia solani, a major rice disease in China. These studies suggest that certain thiadiazole derivatives exhibit high fungicidal activity, highlighting the importance of structure-activity relationships in designing effective fungicides (Chen et al., 2000).
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer properties. The chemical diversity within the thiadiazole framework allows for the synthesis of compounds that exhibit pharmacological activities, including anticancer effects. Some 1,3,4-thiadiazole based compounds have shown promising results against human cancer cell lines, acting through various mechanisms that include the inhibition of specific enzymes and the interaction with cellular targets. This highlights the potential of thiadiazole derivatives in the development of new anticancer drugs (Matysiak, 2015).
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUYTLZCVLUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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